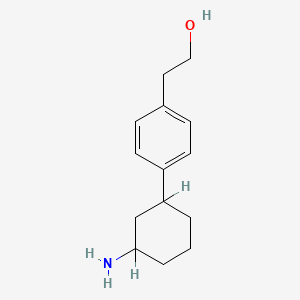
4-(3-Aminocyclohexyl)benzeneethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Aminocyclohexyl)benzeneethanol is an organic compound with the molecular formula C14H21NO It is characterized by a benzene ring substituted with a 3-aminocyclohexyl group and an ethanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminocyclohexyl)benzeneethanol typically involves multi-step organic reactions. One common method is the reductive amination of 4-(3-cyclohexyl)benzaldehyde with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Aminocyclohexyl)benzeneethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 4-(3-Aminocyclohexyl)benzoic acid.
Reduction: 4-(3-Aminocyclohexyl)benzylamine.
Substitution: Various substituted derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
4-(3-Aminocyclohexyl)benzeneethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(3-Aminocyclohexyl)benzeneethanol involves its interaction with specific molecular targets. The ethanol group can participate in hydrogen bonding, while the amine group can act as a nucleophile in biochemical reactions. These interactions can influence various pathways, including enzyme activity and receptor binding, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(3-Aminocyclohexyl)benzylamine
- 4-(3-Aminocyclohexyl)benzoic acid
- 4-(3-Cyclohexyl)benzeneethanol
Uniqueness
4-(3-Aminocyclohexyl)benzeneethanol is unique due to the presence of both an amine and an ethanol group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and research applications .
Propiedades
Número CAS |
73823-81-1 |
|---|---|
Fórmula molecular |
C14H21NO |
Peso molecular |
219.32 g/mol |
Nombre IUPAC |
2-[4-(3-aminocyclohexyl)phenyl]ethanol |
InChI |
InChI=1S/C14H21NO/c15-14-3-1-2-13(10-14)12-6-4-11(5-7-12)8-9-16/h4-7,13-14,16H,1-3,8-10,15H2 |
Clave InChI |
DAZNTCWAWDDQMO-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CC(C1)N)C2=CC=C(C=C2)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-Oxobutyl)bicyclo[3.1.1]heptan-2-one](/img/structure/B14462245.png)



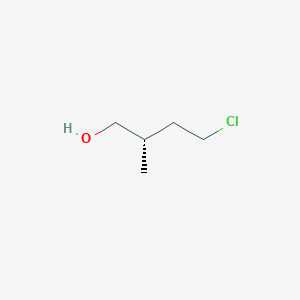
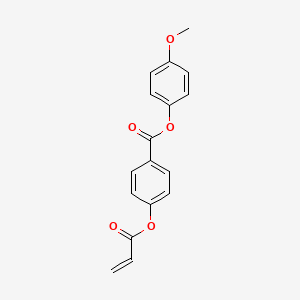

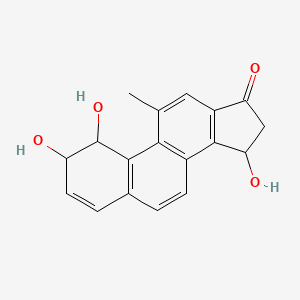
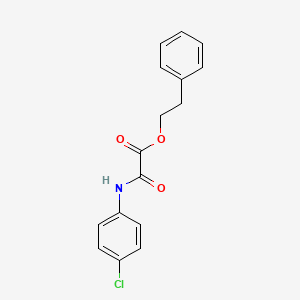
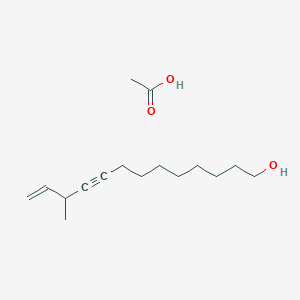
![1-[4-Methyl-1-(prop-1-en-2-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14462315.png)
![Methyl 4-[[2-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-dioxolan-2-yl]methylsulfanyl]benzoate](/img/structure/B14462320.png)

![Ethanol, 2-[[2-(boronooxy)ethyl]amino]-](/img/structure/B14462335.png)
